molecular formula C10H8Cl3N3 B1467215 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1249219-51-9

4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1467215
CAS No.: 1249219-51-9
M. Wt: 276.5 g/mol
InChI Key: CWMWLBYWDLNJRU-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenylmethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

    Attachment of the Dichlorophenylmethyl Group: This step involves the reaction of the triazole with a suitable dichlorophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The triazole ring can be involved in redox reactions, although these are less common.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or antibacterial properties.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. The dichlorophenylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone
  • 4-(Bromomethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
  • 1-[(2,4-Dichlorophenyl)methyl]-4-(methylthio)-1H-1,2,3-triazole

Uniqueness

4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole is unique due to the presence of both a chloromethyl group and a dichlorophenylmethyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c11-4-9-6-16(15-14-9)5-7-1-2-8(12)3-10(7)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMWLBYWDLNJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
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